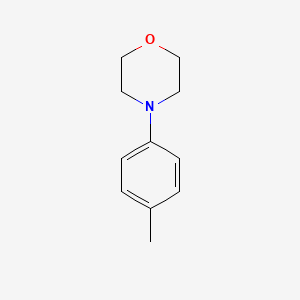
4-(对甲苯基)吗啉
描述
4-(p-Tolyl)morpholine, also known as 4-TPM, is a chemical compound that is widely used in scientific research. It is a heterocyclic compound with a nitrogen atom at the center of the ring, and it is a derivative of morpholine. 4-TPM has a wide range of applications in the field of scientific research, including synthesis methods, biochemical and physiological effects, and lab experiments. In
科学研究应用
1. 激酶抑制和药用应用
- PI3K-AKT-mTOR 通路抑制:吗啉衍生物(包括 4-(嘧啶-4-基)吗啉)已显示出作为 PI3K-AKT-mTOR 通路抑制剂的潜力,这在癌症治疗中至关重要。它们以其形成氢键和赋予激酶抑制选择性的能力而闻名 (Hobbs 等人,2019 年)。
2. 抗菌活性
- 抗菌和调节活性:磺胺衍生物 4-(苯磺酰基)吗啉表现出抗菌特性,并显示出调节各种细菌和真菌的标准菌株和多重耐药菌株活性的潜力 (Oliveira 等人,2015 年)。
3. 材料科学
- 新型 NLO 晶体合成:吗啉衍生物吗啉-4-鎓对氨基苯甲酸酯已被合成并研究其在非线性光学 (NLO) 应用中的适用性。其热、光和 SHG 研究表明在各种 NLO 器件中具有潜在应用 (Shanmugam 等人,2012 年)。
4. 有机化学和合成
- 吗啉稳定的阳离子铝配合物:研究表明吗啉稳定的阳离子铝配合物的制备和表征,证明了它们在 ε-己内酯开环聚合中的效率。这代表了聚合物化学和材料科学的进步 (Plommer 等人,2019 年)。
5. 电渗析和工业应用
- 通过电渗析生产吗啉:已经开发出一种使用双极膜电渗析的环境友好方法来生产吗啉,突出了化学工业中更可持续且更具成本效益的方法 (Jiang 等人,2013 年)。
6. 药理学兴趣
- 衍生物的药理特性:吗啉衍生物表现出广泛的药理活性。由于它们存在于具有多种生物活性的各种化合物中,因此成为近期研究的重点 (Asif 和 Imran,2019 年)。
安全和危害
作用机制
Target of Action
It is known that morpholine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
It is known that morpholine derivatives can have anti-inflammatory effects . They may achieve this by reducing vascular permeability or through their antagonistic effects on H1 histamine receptors .
Biochemical Pathways
Morpholine derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the known effects of morpholine derivatives, it can be inferred that they may have anti-inflammatory effects .
属性
IUPAC Name |
4-(4-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFVASCPJETBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354198 | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3077-16-5 | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)


![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)







![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)
